molecular formula C18H15N3O3 B12199029 Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate

Cat. No.: B12199029
M. Wt: 321.3 g/mol
InChI Key: DIXMGCFYCAGERF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Pyridylcarbonylamino Group: The pyridylcarbonylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The pyridylcarbonylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carboxylate ester may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    4-Hydroxyquinoline: Known for its anti-microbial properties.

    Quinolinyl-pyrazoles: Studied for their pharmacological activities, including anti-tubercular and antibacterial properties.

Uniqueness

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate is unique due to its combination of a quinoline core with a pyridylcarbonylamino group and a carboxylate ester. This structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-methyl-4-(pyridine-4-carbonylamino)quinoline-6-carboxylate

InChI

InChI=1S/C18H15N3O3/c1-11-9-16(21-17(22)12-5-7-19-8-6-12)14-10-13(18(23)24-2)3-4-15(14)20-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

DIXMGCFYCAGERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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